molecular formula C26H26N2O3S B2989799 4-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1207006-46-9

4-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2989799
CAS RN: 1207006-46-9
M. Wt: 446.57
InChI Key: XJFDWLXHPYQTGQ-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C26H26N2O3S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality 4-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Transformations

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the ability to synthesize a variety of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, triazines, and more, utilizing thiophenyl derivatives as precursors. This synthesis process underscores the compound's utility in creating structurally diverse molecules with potential applications in drug development and material science (Mohareb et al., 2004).

  • Development of New Synthetic Methods : Studies have also focused on developing new synthetic methods for producing complex molecular structures. For example, the synthesis of quinoline and isoquinoline derivatives highlights the compound's role in advancing synthetic chemistry techniques, potentially leading to the discovery of novel compounds with unique properties (Al-Issa, 2012).

Applications in Medicinal Chemistry

  • Potential Antimicrobial Agents : Some derivatives synthesized from the compound have been evaluated for their antimicrobial properties. For instance, a series of compounds have been identified as potential antimicrobial agents against a variety of pathogens, suggesting its utility in the development of new antibiotics or antiseptic solutions (Desai et al., 2011).

  • Analgesic Property Enhancement : Through bioisosteric replacements, derivatives of the compound have shown enhanced analgesic properties, indicating its significance in the development of pain management therapies. This approach could lead to the creation of more effective and safer analgesics for clinical use (Ukrainets et al., 2016).

Contribution to Organic and Pharmaceutical Chemistry

  • Luminescence Studies : The compound and its derivatives have been utilized in the study of luminescent materials, indicating its potential application in developing new materials for optoelectronic devices. Such research contributes to the fields of material science and engineering by providing insights into the properties of luminescent compounds (Krasovitskii et al., 1982).

properties

IUPAC Name

4-phenyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c29-24(23-7-4-16-32-23)28-13-10-19-8-9-22(17-20(19)18-28)27-25(30)26(11-14-31-15-12-26)21-5-2-1-3-6-21/h1-9,16-17H,10-15,18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFDWLXHPYQTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide

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